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Compound of Interest

Compound Name: 6-Chloro-2-nitropyridin-3-ol

Cat. No.: B1465010

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of the thermochemical data for 6-
Chloro-2-pyridinol, a heterocyclic compound of significant interest in medicinal chemistry and
materials science. Understanding its thermodynamic properties is crucial for predicting its
stability, reactivity, and behavior in various physical states and solvent environments, which are
critical parameters in drug design, process development, and formulation.

A defining characteristic of 2-pyridinol and its derivatives is the existence of a tautomeric
equilibrium between the hydroxy (pyridinol) form and the oxo (pyridone) form. This equilibrium
is highly sensitive to the physical state, solvent polarity, and the nature of substituents on the
pyridine ring.[1][2] For 6-Chloro-2-pyridinol, this equilibrium between the enol (6-Chloro-2-
hydroxypyridine) and the keto (6-Chloro-2(1H)-pyridone) tautomers is a central theme in its
thermochemical profile.

Thermochemical Data of 6-Chloro-2-pyridinol

Direct experimental thermochemical data for 6-Chloro-2-pyridinol is not abundant in the
literature. However, key values have been reported, providing a foundation for its
thermodynamic characterization.
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Thermochemic ) Method/Condit
Value Units . Source
al Property ions
Enthalpy of Equilibrium
Tautomerization 5.795 kJ/mol Constant (Egk) in  [3]
(ArH®) Dioxane
Enthalpy of o
) 18.38 kJ/mol Not Specified [4]
Fusion (AfusH)
Melting Point ]
128-130 °C (lit.) [5]
(Tfus)

The positive enthalpy of tautomerization (enol to keto form) in dioxane indicates that the
pyridone (keto) form is the more stable tautomer in this relatively non-polar solvent.[3] This is

consistent with studies of the parent compound, 2-pyridone, which is favored in polar solvents
and the solid state.[2][6]

Comparative Analysis with Benchmark Compounds

To contextualize the limited data for 6-Chloro-2-pyridinol, it is instructive to compare it with its
parent compound, 2-hydroxypyridine, and the fundamental heterocyclic core, pyridine.
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L. Tautomerism
AfHCliquid AvapH°
Compound Energy (Gas Notes
(kJ/imol) (kJ/imol)
Phase)

Extensive
experimental

Pyridine 99.8+0.6 40.29 + 0.04 N/A )
data available.[7]

(8]

The energy
difference
between
tautomers is

2- small and highly

o ~3 kJ/mol (favors
Hydroxypyridine /  N/A N/A solvent-
) enol form)

2-Pyridone dependent.[1][6]
In the gas phase,
the hydroxy form
is slightly
favored.[9]

The chloro-
substituent
appears to shift
the equilibrium

+5.795 kJ/mol (in  further towards
6-Chloro-2-

o Not Available Not Available Dioxane, favors the pyridone
pyridinol

keto form) form compared
to the
unsubstituted
parent in the gas

phase.[3]

The comparison highlights how the chloro-substituent influences the tautomeric equilibrium.
While the parent 2-hydroxypyridine favors the enol form in the gas phase, the presence of the
electron-withdrawing chlorine atom in the 6-position appears to stabilize the pyridone tautomer,
as evidenced by the data in dioxane.
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Methodologies for Thermochemical
Characterization

The determination of thermochemical data relies on precise experimental techniques and is
increasingly supplemented by computational methods.

Experimental Protocols

A. Combustion Calorimetry

This is the primary method for determining the standard enthalpy of formation (AfH®) for
organic compounds.[10] The compound is completely combusted in a high-pressure oxygen
environment within a device called a bomb calorimeter. The heat released by the combustion is
absorbed by the surrounding water, and the temperature change is meticulously measured.

For halogenated compounds like 6-Chloro-2-pyridinol, a rotating bomb calorimeter is often
necessary to ensure that the combustion products (e.g., HCI) form a homogeneous solution,
which is crucial for accurate energy corrections.[11]

Experimental Workflow: Combustion Calorimetry
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Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
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B. Sublimation and Vaporization Enthalpy Determination

The enthalpy of sublimation (AsubH®) is a measure of the intermolecular forces in the solid
state. It can be determined by measuring the vapor pressure of a substance as a function of
temperature using techniques like the transpiration method (inert gas flow) or Knudsen effusion
mass loss.[12][13] These methods are essential for deriving gas-phase thermochemical data
from solid-state measurements.

C. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase
transitions. It is the most common method for determining the enthalpy of fusion (AfusH)—the
energy required to melt the solid—and the melting temperature (Tfus).

Experimental Workflow: Differential Scanning Calorimetry (DSC)
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Caption: Workflow for measuring enthalpy of fusion using DSC.

Computational Protocols
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When experimental data is unavailable, computational chemistry provides powerful tools for
prediction. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio
calculations (e.g., Mgller-Plesset perturbation theory, MP2) can be used to calculate molecular
energies and, subsequently, thermochemical properties.[9][14]

For molecules like 6-Chloro-2-pyridinol, accurate calculations must account for:

o Tautomerism: Calculating the energies of both the pyridinol and pyridone forms to predict the
equilibrium.[1]

e Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-
covalent interaction that can significantly influence crystal packing and sublimation energy.
[14][15]

e Basis Sets and Functionals: The choice of the theoretical model is critical for achieving
accuracy, especially for systems with heteroatoms and non-covalent interactions.

Logical Workflow: Computational Thermochemistry
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Caption: A typical workflow for calculating thermochemical properties using quantum chemistry.

Conclusion and Future Directions

The available thermochemical data for 6-Chloro-2-pyridinol, while sparse, provides valuable
insights, particularly regarding its tautomeric preference for the pyridone form. Comparisons
with pyridine and 2-hydroxypyridine underscore the significant electronic influence of the
chlorine substituent.

For drug development professionals and researchers, this guide highlights a critical data gap. A
comprehensive experimental study employing combustion calorimetry, vapor pressure
measurements, and DSC would be invaluable for establishing a complete and reliable
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thermochemical profile for this important molecule. Such data would serve as a crucial

benchmark for validating and refining computational models, ultimately enabling more accurate

predictions of stability, solubility, and reactivity for this and related halogenated pyridinol

scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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